4-(1,2,2-Trifluoroethyl)benzoic acid 4-(1,2,2-Trifluoroethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18055337
InChI: InChI=1S/C9H7F3O2/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7-8H,(H,13,14)
SMILES:
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol

4-(1,2,2-Trifluoroethyl)benzoic acid

CAS No.:

Cat. No.: VC18055337

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

4-(1,2,2-Trifluoroethyl)benzoic acid -

Specification

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
IUPAC Name 4-(1,2,2-trifluoroethyl)benzoic acid
Standard InChI InChI=1S/C9H7F3O2/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7-8H,(H,13,14)
Standard InChI Key YJODISCXZGOZDT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(C(F)F)F)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-(1,2,2-Trifluoroethyl)benzoic acid belongs to the class of fluorinated benzoic acid derivatives. Its IUPAC name, 4-(1,2,2-trifluoroethyl)benzoic acid, reflects the substitution pattern: a trifluoroethyl group (–CH2_2CF2_2F) at the para position relative to the carboxylic acid group on the benzene ring. The compound’s Standard InChI key, InChI=1S/C9H7F3O2/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7-8H,(H,13,14), encodes its connectivity and stereochemical details.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC9H7F3O2\text{C}_9\text{H}_7\text{F}_3\text{O}_2
Molecular Weight204.15 g/mol
IUPAC Name4-(1,2,2-trifluoroethyl)benzoic acid
CAS NumberNot publicly disclosed

The trifluoroethyl group introduces significant electronegativity, altering the electron density of the aromatic ring and enhancing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa4.2\text{p}K_a \approx 4.2) .

Synthesis and Manufacturing

Nucleophilic Substitution

The primary synthesis route involves reacting benzoic acid derivatives (e.g., benzoyl chloride or methyl benzoate) with 1,2,2-trifluoroethyl halides (Cl, Br) in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or sodium hydride (NaH\text{NaH}). Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to stabilize the transition state and improve reaction yields.

Table 2: Representative Synthesis Conditions

ParameterTypical Value
ReactantsBenzoyl chloride + 1,2,2-trifluoroethyl bromide
BaseK2CO3\text{K}_2\text{CO}_3
SolventDMF
Temperature60–80°C
Reaction Time12–24 hours

The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where the benzoate anion attacks the electrophilic carbon of the trifluoroethyl halide. Yields are moderately high (>60%) under optimized conditions, though purification often requires column chromatography due to byproduct formation.

Alternative Routes

Electrophilic aromatic substitution (EAS) has been explored but is less favorable due to the deactivating nature of the trifluoroethyl group, which reduces the benzene ring’s reactivity toward electrophiles.

Physicochemical Properties

Solubility and Reactivity

Polar aprotic solvents (e.g., DMSO, DMF) dissolve 4-(1,2,2-trifluoroethyl)benzoic acid effectively, while aqueous solubility is limited by the hydrophobic trifluoroethyl chain. The carboxylic acid group enables salt formation with bases, improving water solubility for pharmaceutical formulations .

Chemical Reactivity

Carboxylic Acid Derivatives

The compound undergoes typical carboxylic acid reactions, including:

  • Esterification: Reaction with alcohols in acidic media to form esters.

  • Amidation: Conversion to amides via coupling agents like thionyl chloride (SOCl2\text{SOCl}_2).

Fluorine-Specific Reactivity

The electron-withdrawing trifluoroethyl group activates the benzene ring toward nucleophilic aromatic substitution (NAS) at meta positions, though this pathway remains underexplored.

Applications in Pharmaceutical Research

Drug Design

Fluorine substituents enhance binding affinity to biological targets by modulating lipophilicity and metabolic stability. For example, the trifluoroethyl group may improve blood-brain barrier penetration in central nervous system (CNS) drug candidates.

Future Research Directions

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling in model organisms.

  • Environmental Impact: Degradation pathways and ecotoxicological effects in soil and water systems.

  • Synthetic Optimization: Development of catalytic, asymmetric methods to access enantiomerically pure derivatives.

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